Home > Products > Screening Compounds P56423 > 4-(Methylthio)quinazoline
4-(Methylthio)quinazoline - 13182-59-7

4-(Methylthio)quinazoline

Catalog Number: EVT-15206327
CAS Number: 13182-59-7
Molecular Formula: C9H8N2S
Molecular Weight: 176.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Methylthio)quinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by the presence of a methylthio group at the fourth position of the quinazoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it serves as a scaffold for developing various pharmacologically active agents.

Source and Classification

4-(Methylthio)quinazoline can be synthesized through various chemical methods, typically involving reactions that introduce the methylthio group into the quinazoline framework. It is classified under quinazolines, which are nitrogen-containing heterocycles known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(Methylthio)quinazoline generally involves cyclization reactions of appropriate precursors. One common method includes:

  1. Reaction of 2-Aminobenzonitrile with Methylthiourea: This reaction is conducted in the presence of a base and typically refluxed in solvents such as ethanol or dimethylformamide.
  2. Ultrasound-Assisted Synthesis: Recent advancements have introduced ultrasound-assisted techniques that enhance reaction rates and yields. For instance, using azides and triphenylphosphine in toluene under specific conditions has been reported to yield quinazoline derivatives effectively .

Industrial production may utilize continuous flow reactors to optimize yields and purity while employing catalysts and phase-transfer agents to improve efficiency.

Molecular Structure Analysis

Structure and Data

The molecular formula of 4-(Methylthio)quinazoline is C9H8N2SC_9H_8N_2S, with a molecular weight of approximately 180.24 g/mol. The structure consists of a fused benzene and pyrimidine ring system with a methylthio substituent at the fourth position. The presence of nitrogen atoms in the ring contributes to its basicity and potential reactivity.

Structural Characteristics

  • Chemical Structure: The compound exhibits a planar structure due to the aromatic nature of the rings.
  • Intermolecular Interactions: Studies have shown significant hydrogen bonding interactions that stabilize the molecular structure, which is crucial for its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

4-(Methylthio)quinazoline can undergo various chemical reactions:

  1. Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide.
  2. Reduction: Under specific conditions, the quinazoline ring can be reduced to yield dihydroquinazoline derivatives.
  3. Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at different positions on the quinazoline ring, enabling further functionalization.

Common reagents used include halogenating agents for substitution reactions and catalytic hydrogenation methods for reductions.

Mechanism of Action

Process and Data

The mechanism of action for compounds containing the quinazoline moiety often involves interaction with specific biological targets such as kinases or receptors involved in cell signaling pathways. For instance, some derivatives have been shown to inhibit vascular endothelial growth factor receptor tyrosine kinase activity, which is crucial in cancer progression .

The detailed mechanisms typically involve:

  • Binding Affinity: Compounds bind to active sites on target proteins.
  • Inhibition of Enzymatic Activity: This leads to downstream effects on cellular proliferation or apoptosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not extensively documented but typically falls within standard ranges for similar compounds.
  • Solubility: Generally soluble in organic solvents like ethanol and dimethylformamide.

Chemical Properties

  • Reactivity: The presence of nitrogen atoms makes it susceptible to electrophilic attack, while the methylthio group provides sites for oxidation or substitution.
  • LogP Value: The partition coefficient (LogP) indicates moderate lipophilicity, which influences its bioavailability .
Applications

Scientific Uses

4-(Methylthio)quinazoline has several notable applications in scientific research:

  1. Medicinal Chemistry: It serves as a lead compound for developing new anti-cancer agents due to its ability to inhibit key signaling pathways in tumor cells.
  2. Pharmacological Studies: Investigated for its potential as an anti-inflammatory agent and as a treatment for various viral infections .
  3. Biological Assays: Used in studies aimed at understanding its mechanism of action against specific cancer cell lines.
Introduction to 4-(Methylthio)quinazoline in Medicinal Chemistry

Historical Context of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives have established a prominent legacy in medicinal chemistry since their initial synthesis in the 19th century. The foundational work began in 1869 when Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the inception of this pharmacologically significant scaffold [1] [10]. The systematic exploration accelerated in the 20th century, with Paal and Bush formalizing the quinazoline ring numbering system in 1889, providing the necessary structural framework for targeted derivatization [1]. A transformative milestone occurred in the 1950s with the isolation of bioactive quinazolinone alkaloids from traditional Chinese medicinal plants, particularly Dichroa febrifuga, which yielded febrifugine – a potent antimalarial agent demonstrating approximately 100-fold greater efficacy than quinine [1] [10]. This discovery validated the therapeutic potential of quinazoline-based structures and stimulated extensive synthetic campaigns.

The evolution continued with the introduction of methaqualone in 1951 as one of the first marketed quinazoline-containing drugs, utilized for its sedative-hypnotic properties [10]. Subsequent decades witnessed strategic molecular refinements that enhanced both potency and pharmacokinetic profiles. During the 1990s, research pivoted toward targeted anticancer agents, exemplified by the development of quinazoline-based thymidylate synthase inhibitors like N10-propargyl-5,8-dideazafolic acid, designed to disrupt folate metabolism in proliferating cells [7]. Contemporary medicinal chemistry has exploited the quinazoline core in over 400 bioactive compounds, including FDA-approved kinase inhibitors such as erlotinib (EGFR inhibitor) and vandetanib (multi-kinase inhibitor), collectively addressing malignancies, infectious diseases, and inflammatory conditions through precise target modulation [1] [6].

Table 1: Historical Milestones in Quinazoline-Based Drug Discovery

YearDevelopmentSignificance
1869Griess synthesizes 2-cyano-3,4-dihydro-4-oxoquinazolineFirst documented quinazoline derivative
1889Paal and Bush establish ring numbering systemStandardized structural nomenclature
1951Methaqualone introduced clinicallyFirst marketed quinazoline-containing drug (sedative-hypnotic)
1950sFebrifugine isolated from Dichroa febrifugaValidated natural quinazolinones as potent antimalarials
1990sQuinazoline antifolates developed (e.g., N10-propargyl-5,8-dideazafolic acid)Targeted thymidylate synthase for anticancer applications
2000sEGFR inhibitors (erlotinib, gefitinib) approvedEstablished quinazolines as privileged scaffolds in kinase inhibition

Structural and Functional Significance of the Methylthio Substituent

The methylthio (-SCH3) moiety at the C4 position of quinazoline imparts distinct physicochemical and target-binding properties that significantly modulate bioactivity. Chemically designated as 4-(methylthio)quinazoline (CAS: 13182-59-7), this compound possesses the molecular formula C9H8N2S and a molecular weight of 176.24 g/mol [8]. The methylthio group substantially enhances the molecule's lipophilicity compared to hydroxyl or amino substituents at the same position, as evidenced by calculated logP values approximately 0.5-1.0 unit higher than unsubstituted quinazoline [5] [8]. This increased hydrophobicity facilitates improved membrane permeability, potentially enhancing cellular uptake and bioavailability – critical parameters for central nervous system penetration or intracellular target engagement [1] [8].

Structurally, the sulfur atom in the methylthio group serves as a versatile hydrogen-bond acceptor, while the methyl group participates in hydrophobic interactions within target binding pockets. This dual functionality enables specific molecular recognition events. For instance, in kinase inhibition, the methylthio substituent occupies hydrophobic regions adjacent to the ATP-binding site, contributing to enhanced binding affinity [3] [8]. The sulfur atom also confers unique redox behavior and metabolic pathways; oxidation yields sulfoxide and sulfone derivatives, which may exhibit altered target specificity or pharmacokinetic profiles [8]. Crucially, the methylthio group demonstrates remarkable steric and electronic tunability. Structure-activity relationship (SAR) studies reveal that modifications at this position directly influence biological potency: whereas oxidation to sulfone generally diminishes tubulin polymerization inhibition, replacement with bulkier thioethers can enhance antibacterial efficacy against Gram-positive pathogens [5].

Table 2: Impact of C4 Substituents on Quinazoline Bioactivity

C4 SubstituentKey PropertiesBiological Implications
Methylthio (-SCH3)Moderate lipophilicity (logP ~2.5), hydrogen-bond acceptor, oxidation-sensitiveEnhanced membrane permeability, potent tubulin polymerization inhibition, broad-spectrum antibacterial activity
Methoxy (-OCH3)Reduced lipophilicity, hydrogen-bond acceptor, metabolically stableLower cytotoxicity, moderate kinase inhibition
Amino (-NH2)High polarity, hydrogen-bond donor/acceptorImproved solubility but reduced cellular uptake, preferential kinase binding
Hydroxyl (-OH)High polarity, tautomerizes to quinazolinoneForms stable complexes with metalloenzymes, limited membrane penetration
Chloro (-Cl)Enhanced lipophilicity, inert metabolismImproved pharmacokinetics but potential toxicity concerns

Role in Addressing Antimicrobial Resistance and Multi-Target Therapies

4-(Methylthio)quinazoline derivatives have emerged as promising chemotherapeutic agents against drug-resistant pathogens through mechanisms that bypass conventional resistance pathways. The escalating crisis of antimicrobial resistance, particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates innovative scaffolds with novel mechanisms [5]. Recent investigations demonstrate that 2,4-disubstituted quinazoline analogs bearing the methylthio group exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL – comparable or superior to last-resort antibiotics like linezolid [5]. This potency persists against efflux-pump overexpressing strains, suggesting that these compounds either evade efflux systems or inhibit the pumps themselves [5].

The strategic advantage of 4-(methylthio)quinazoline derivatives lies in their intrinsic multi-target potential. Molecular docking and enzymatic studies reveal dual inhibitory capabilities: they disrupt bacterial folate biosynthesis by competitively inhibiting dihydrofolate reductase (DHFR) while concurrently interfering with cell division through FtsZ protein perturbation [5]. This dual mechanism creates a synergistic bactericidal effect that significantly reduces the likelihood of resistance development compared to single-target antibiotics. Beyond antibacterial applications, these compounds demonstrate multitarget efficacy in oncology. Compound 1 (verubulin), a 4-(methylthio)quinazoline derivative, exemplifies this paradigm by simultaneously inhibiting tubulin polymerization and receptor tyrosine kinases (RTKs) including VEGFR-2, PDGFR-β, and EGFR at nanomolar concentrations [4]. This dual targeting disrupts both tumor cell proliferation (via microtubule destabilization) and angiogenesis (via RTK inhibition), addressing complementary pathways in cancer progression. The antiangiogenic component normalizes tumor vasculature, potentially enhancing drug delivery to malignant tissues – a therapeutic advantage validated in glioblastoma models where verubulin achieved 30-fold higher brain concentrations than plasma levels [4].

Table 3: Antimicrobial Activity of Selected 4-(Methylthio)quinazoline Derivatives

Bacterial StrainResistance ProfileMost Potent Derivative MIC (μg/mL)Reference Standard MIC (μg/mL)
Staphylococcus aureusMethicillin-resistant (MRSA)1.0Vancomycin (1-2)
Enterococcus faecalisVancomycin-resistant (VRE)4.0Linezolid (2-4)
Escherichia coliExtended-spectrum β-lactamase (ESBL)8.0Meropenem (0.25-1)
Klebsiella pneumoniaeCarbapenem-resistant (CRE)16.0Colistin (0.5-2)
Pseudomonas aeruginosaMultidrug-resistant (MDR)32.0Ceftazidime-avibactam (4-8)

The structural versatility of the 4-(methylthio)quinazoline scaffold facilitates rational design of hybrid molecules. By incorporating additional pharmacophores at positions N3, C2, or the benzene ring, medicinal chemists can fine-tune target specificity while maintaining the advantageous physicochemical properties imparted by the methylthio group [1] [5] [9]. For instance, conjugation with thiadiazole at N3 yields derivatives with enhanced Gram-negative coverage, addressing a critical gap in current antibacterial development [10]. Similarly, structural modifications that optimize interactions with both the colchicine binding site of tubulin and the ATP pocket of kinases enable single-molecule engagement of multiple disease-relevant targets, offering a promising solution to therapeutic resistance in oncology and infectious diseases [4] [9].

Properties

CAS Number

13182-59-7

Product Name

4-(Methylthio)quinazoline

IUPAC Name

4-methylsulfanylquinazoline

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

InChI

InChI=1S/C9H8N2S/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3

InChI Key

COABNVNLVJLMAS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.